4-Chloro-3-fluorosulfonylbenzoic acid

Description

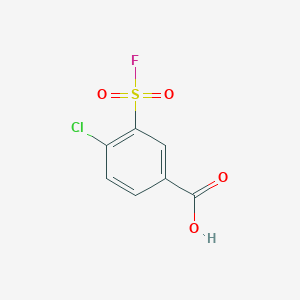

Structure

2D Structure

3D Structure

Properties

CAS No. |

2494-80-6 |

|---|---|

Molecular Formula |

C7H4ClFO4S |

Molecular Weight |

238.62 g/mol |

IUPAC Name |

4-chloro-3-fluorosulfonylbenzoic acid |

InChI |

InChI=1S/C7H4ClFO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11) |

InChI Key |

OCCARFCMLHJVFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Fluorosulfonylbenzoic Acid and Its Precursors

Established Synthetic Pathways for Fluorosulfonylbenzoic Acid Scaffolds

The traditional synthesis of fluorosulfonylbenzoic acid derivatives, including the target compound, typically relies on a foundational strategy of electrophilic aromatic substitution followed by functional group interconversion.

A primary and well-established method for introducing a sulfur-based functional group onto a benzoic acid ring is chlorosulfonation. This reaction involves treating a benzoic acid derivative with chlorosulfonic acid (ClSO₃H). wikipedia.org In the context of synthesizing the precursor for 4-chloro-3-fluorosulfonylbenzoic acid, the starting material is 4-chlorobenzoic acid. wikipedia.orggoogle.com The reaction with an excess of chlorosulfonic acid, often at elevated temperatures, introduces a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. google.com

The reaction proceeds via electrophilic aromatic substitution, where the potent electrophile generated from chlorosulfonic acid attacks the electron-rich positions of the benzene (B151609) ring. The product of this reaction is 4-chloro-3-chlorosulfonylbenzoic acid, a critical intermediate. wikipedia.orggoogle.com This intermediate serves as the direct precursor to various sulfamoyl derivatives and is pivotal in the synthesis of pharmaceuticals like the loop diuretic bumetanide (B1668049). wikipedia.org The general reaction conditions often involve heating the mixture for several hours to ensure complete conversion. google.comgoogle.com

Table 1: Typical Reaction Parameters for Chlorosulfonation of 4-Chlorobenzoic Acid

| Parameter | Condition | Source(s) |

| Starting Material | 4-Chlorobenzoic Acid | wikipedia.orggoogle.com |

| Reagent | Chlorosulfonic Acid (excess) | google.com |

| Temperature | 130-140 °C | google.com |

| Reaction Time | 5-6 hours | google.com |

| Product | 4-Chloro-3-chlorosulfonylbenzoic acid | wikipedia.org |

The regioselectivity of the chlorosulfonation reaction is a key aspect of the synthesis. In 4-chlorobenzoic acid, the existing substituents—the chloro group and the carboxylic acid group—direct the position of the incoming electrophile. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. The position ortho to the carboxylic acid and meta to the chloro group (the 3-position) is activated for electrophilic attack, leading to the desired regioselective formation of 4-chloro-3-chlorosulfonylbenzoic acid.

Once the 4-chloro-3-chlorosulfonylbenzoic acid intermediate is formed, the next crucial step is the conversion of the sulfonyl chloride group (-SO₂Cl) to a sulfonyl fluoride (B91410) (-SO₂F). This transformation is typically achieved through a nucleophilic substitution reaction known as a halogen exchange (Halex) reaction. While direct synthesis details for the target compound are sparse, general methodologies involve reacting the sulfonyl chloride with a fluoride source. Reagents such as potassium fluoride (KF) or potassium bifluoride (KHF₂) are commonly employed for this purpose. osaka-u.ac.jpeurekalert.org This step replaces the chlorine atom on the sulfonyl group with a fluorine atom to yield the final product, this compound.

Novel Approaches and Route Optimization in Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. This has led to research into green chemistry principles and catalytic methods for aromatic functionalization.

Recent advancements in the synthesis of sulfonyl fluorides align with the principles of green chemistry, aiming to reduce the use of hazardous reagents and minimize waste. One innovative approach involves the synthesis of sulfonyl fluorides from easily accessible raw materials like thiols and disulfides. eurekalert.orgasiaresearchnews.comsciencedaily.com A recently developed method uses potassium fluoride (KF) and a highly reactive reagent known as SHC5® to efficiently convert these starting materials into sulfonyl fluorides. osaka-u.ac.jpeurekalert.org This process is considered environmentally friendly as it produces only non-toxic sodium and potassium salts as by-products, thereby minimizing environmental impact. osaka-u.ac.jpeurekalert.org

Another green approach focuses on using water as a reaction medium, which is considered an environmentally benign solvent. digitellinc.com Surfactant-based catalytic systems have been developed that enable nucleophilic fluorination of sulfonyl chlorides in water, achieving good conversion rates to the desired sulfonyl fluorides. digitellinc.com Such methodologies could potentially be adapted for the synthesis of this compound, offering a more sustainable alternative to traditional methods that rely on harsh reagents and organic solvents.

Transition-metal catalysis has emerged as a powerful tool for the selective functionalization of C-H bonds, offering alternatives to classical electrophilic substitution. researchgate.net Although direct catalytic synthesis of this compound is not widely reported, general catalytic methods for benzoic acid functionalization are highly relevant. For instance, cobalt-catalyzed, carboxylate-directed functionalization of arene C-H bonds allows for the coupling of benzoic acids with various organic molecules. nih.gov Similarly, palladium(II)-catalyzed methods have been developed for the meta-C-H olefination of benzoic acid derivatives. researchgate.net

These catalytic systems often utilize a directing group, such as the inherent carboxylic acid group, to achieve high regioselectivity. researchgate.netnih.gov While these specific examples lead to C-C bond formation, the underlying principle of catalytic C-H activation could pave the way for novel routes to introduce sulfur-based functional groups. Future research may focus on developing catalytic systems capable of direct C-H sulfonation or fluorosulfonylation, which would represent a significant step forward in efficiency and atom economy.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of 4-chloro-3-chlorosulfonylbenzoic acid, the key intermediate, typically involve straightforward, conventional techniques. Following the completion of the chlorosulfonation reaction, the reaction mixture is commonly poured carefully onto crushed ice or into an ice-water mixture. google.com This step serves two purposes: it quenches any remaining reactive chlorosulfonic acid and causes the solid product to precipitate out of the aqueous solution.

The resulting solid is then collected by filtration. google.com To remove residual acids and other water-soluble impurities, the collected solid is washed thoroughly with cold water. google.com The product can then be dried, often under vacuum, to yield the crude 4-chloro-3-chlorosulfonylbenzoic acid, which is often sufficiently pure for the subsequent conversion to the sulfonyl fluoride. google.com If a higher degree of purity is required, recrystallization from a suitable solvent can be performed. google.com

Reactivity and Derivatization Chemistry of 4 Chloro 3 Fluorosulfonylbenzoic Acid

Nucleophilic Substitution Reactions Involving the Fluorosulfonyl Moiety

The fluorosulfonyl group (-SO₂F) is a highly reactive electrophilic center, susceptible to attack by a variety of nucleophiles. This reactivity is analogous to that of the more commonly encountered sulfonyl chlorides (-SO₂Cl). The strong electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the sulfur atom, making it a prime target for nucleophilic substitution.

One of the most well-documented transformations of aryl sulfonyl halides is their reaction with primary and secondary amines to furnish sulfonamides. In the case of 4-Chloro-3-fluorosulfonylbenzoic acid, the fluorosulfonyl moiety readily undergoes nucleophilic attack by amines to yield the corresponding 4-chloro-3-(sulfamoyl)benzoic acid derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct.

Drawing a parallel from its chloro-analog, 4-chloro-3-(chlorosulfonyl)benzoic acid, the reaction with aqueous methylamine (B109427) proceeds smoothly to yield 4-chloro-3-(methylsulfamoyl)benzoic acid. wikipedia.org The process generally involves allowing the reaction mixture to stand at room temperature, followed by purification. wikipedia.org This methodology can be extended to a wide range of primary and lower alkyl amines. wikipedia.org

The general scheme for this reaction is as follows:

| Nucleophile (Amine) | Product |

| Ammonia (NH₃) | 4-Chloro-3-sulfamoylbenzoic acid |

| Methylamine (CH₃NH₂) | 4-Chloro-3-(N-methylsulfamoyl)benzoic acid |

| Diethylamine ((C₂H₅)₂NH) | 4-Chloro-3-(N,N-diethylsulfamoyl)benzoic acid |

This reaction is fundamental in the synthesis of various biologically active molecules, as the sulfonamide functional group is a key pharmacophore in many diuretic and antihypertensive drugs.

In a similar vein to sulfonamide formation, the fluorosulfonyl group can react with alcohols and thiols to produce sulfonate esters and thioesters, respectively. The reaction with alcohols, typically in the presence of a base like pyridine, would yield the corresponding sulfonate ester.

Reaction with Alcohols:

While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of sulfonyl fluorides and chlorides with alcohols is a well-established transformation in organic synthesis.

Reaction with Thiols: The formation of thioesters would proceed via the reaction with a thiol (R-SH).

These reactions broaden the synthetic utility of this compound, allowing for the introduction of a diverse range of functionalities through the sulfonyl linkage.

Electrophilic Aromatic Substitution and Functionalization of the Benzoic Acid Ring

The benzene (B151609) ring of this compound is substituted with three electron-withdrawing groups: chloro (-Cl), fluorosulfonyl (-SO₂F), and carboxylic acid (-COOH). All three of these groups are deactivating towards electrophilic aromatic substitution, making the ring significantly less reactive than benzene. Furthermore, they are all meta-directing, with the exception of the chloro group which is an ortho-, para-director.

The directing effects of the substituents are as follows:

-COOH: Deactivating, meta-directing.

-SO₂F: Strongly deactivating, meta-directing.

-Cl: Deactivating, ortho-, para-directing.

In electrophilic aromatic substitution reactions, the position of the incoming electrophile will be determined by the combined directing effects of these three groups. The chloro group directs ortho and para to itself (positions 1 and 3, and 5 respectively). The carboxylic acid directs meta to itself (positions 2 and 6). The fluorosulfonyl group also directs meta to itself (positions 2 and 6).

Considering the positions on the ring:

Position 2 is ortho to the chloro group and meta to both the carboxylic acid and fluorosulfonyl groups.

Position 5 is para to the chloro group.

Position 6 is meta to the carboxylic acid and fluorosulfonyl groups.

Therefore, electrophilic attack is most likely to occur at the positions that are least deactivated and where the directing effects are reinforcing. Given the strong deactivating nature of the sulfonyl and carboxyl groups, any electrophilic substitution would require harsh reaction conditions. The most probable sites for substitution would be ortho to the chloro group, at position 5, as this position is para to the chloro directing group, although still deactivated.

For instance, in the nitration of the related bumetanide (B1668049) precursor, 4-chloro-3-chlorosulfonylbenzoic acid is nitrated to introduce a nitro group at the 5-position.

Transformations of the Carboxylic Acid Group in this compound

The carboxylic acid group (-COOH) is a versatile functional handle that can undergo a variety of chemical transformations. These reactions provide another avenue for the derivatization of this compound.

Common transformations of the carboxylic acid group include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride), followed by reaction with an amine, produces an amide.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol.

For example, the carboxylic acid of 4-chloro-3-(methylsulfamoyl)benzoic acid can be converted to its acid chloride by heating with thionyl chloride. wikipedia.org This acid chloride can then be reacted with an amine to form the corresponding benzamide (B126) derivative. wikipedia.org

| Reagent(s) | Transformation | Product Functional Group |

| R-OH, H⁺ | Esterification | Ester (-COOR) |

| 1. SOCl₂ 2. R¹R²NH | Amide Formation | Amide (-CONR¹R²) |

| LiAlH₄ | Reduction | Primary Alcohol (-CH₂OH) |

These transformations allow for the modification of the carboxylic acid moiety, further expanding the range of derivatives that can be synthesized from the parent compound.

Multi-functional Group Reactivity and Chemoselectivity Considerations

The presence of both a highly reactive fluorosulfonyl group and a moderately reactive carboxylic acid group on the same molecule necessitates careful consideration of chemoselectivity in its derivatization. The relative reactivity of these two functional groups can be exploited to achieve selective transformations.

The fluorosulfonyl group is generally more electrophilic and thus more reactive towards nucleophiles than the carboxylic acid group (or its corresponding carboxylate). This difference in reactivity allows for selective reactions at the sulfonyl moiety without affecting the carboxylic acid. For instance, reaction with an amine under mild, basic conditions would be expected to selectively form the sulfonamide, leaving the carboxylic acid intact.

Conversely, to react the carboxylic acid group, the fluorosulfonyl group might need to be protected, or the reaction conditions must be chosen carefully to favor the transformation of the less reactive group. For example, the conversion of the carboxylic acid to an acid chloride using thionyl chloride can be achieved while the sulfonamide group (formed from a prior reaction) remains unchanged. wikipedia.org

A study on the chemoselective synthesis of m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride highlights the greater reactivity of the aroyl chloride over the sulfonyl chloride. This suggests that if this compound were converted to its corresponding acid chloride, subsequent reactions with nucleophiles could potentially be directed towards the more reactive acyl chloride functionality.

The ability to selectively manipulate one functional group in the presence of the other is a critical aspect of the synthetic chemistry of this compound, enabling the synthesis of complex molecules with precise structural features.

Advanced Spectroscopic and Computational Characterization of 4 Chloro 3 Fluorosulfonylbenzoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-chloro-3-fluorosulfonylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The powerful electron-withdrawing nature of both the fluorosulfonyl (-SO₂F) and chloro (-Cl) groups deshields the adjacent protons, shifting their resonances downfield. The proton at C2 (ortho to the carboxylic acid and the fluorosulfonyl group) would likely be the most downfield signal. The proton at C6 (ortho to the carboxylic acid and meta to the chloro group) would appear as a doublet, and the proton at C5 (ortho to the chloro group and meta to the fluorosulfonyl group) would appear as a doublet of doublets due to coupling with the other two protons.

¹³C NMR: The ¹³C NMR spectrum would display signals for the seven unique carbon atoms. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (typically >165 ppm). The carbons directly bonded to the electronegative chloro (C4) and fluorosulfonyl (C3) groups would also be significantly deshielded.

¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is a crucial technique. biophysics.org Arylsulfonyl fluorides typically exhibit a sharp singlet in their ¹⁹F NMR spectra. rsc.org The chemical shift for the fluorine atom in this compound is predicted to be in the range characteristic of arylsulfonyl fluorides, generally observed around +65 to +68 ppm relative to CFCl₃. rsc.orgcolorado.edu

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | H-2 | ~8.3 - 8.5 | d |

| H-5 | ~7.9 - 8.1 | dd | |

| H-6 | ~8.1 - 8.3 | d | |

| ¹³C | C=O | >165 | s |

| C-1 | ~132 - 135 | s | |

| C-2 | ~130 - 133 | s | |

| C-3 (C-SO₂F) | ~138 - 142 | s | |

| C-4 (C-Cl) | ~135 - 138 | s | |

| C-5 | ~128 - 131 | s | |

| C-6 | ~126 - 129 | s | |

| ¹⁹F | S-F | +65 to +68 | s |

Vibrational Spectroscopy (IR, Raman) and Mass Spectrometry for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by detecting their characteristic vibrational frequencies. docbrown.info Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. wikipedia.org

IR and Raman Spectroscopy: The spectra of this compound would be dominated by strong absorptions from the carboxylic acid and fluorosulfonyl groups. A very broad O-H stretching band from the carboxylic acid dimer is expected from ~2500 to 3300 cm⁻¹. docbrown.infoquora.com A sharp and intense C=O stretching vibration should appear around 1700 cm⁻¹. The fluorosulfonyl group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically found near 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively. The S-F stretch is expected in the 800-900 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, typically 700-800 cm⁻¹. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 | Broad, Strong (IR) |

| C-H stretch | Aromatic | 3000-3100 | Medium (IR), Strong (Raman) |

| C=O stretch | Carboxylic Acid | 1680-1710 | Very Strong (IR) |

| C=C stretch | Aromatic Ring | 1450-1600 | Medium-Strong |

| S=O stretch (asymmetric) | Sulfonyl Fluoride (B91410) | 1400-1450 | Very Strong (IR) |

| S=O stretch (symmetric) | Sulfonyl Fluoride | 1200-1250 | Very Strong (IR) |

| S-F stretch | Sulfonyl Fluoride | 800-900 | Strong (IR) |

| C-Cl stretch | Aryl Chloride | 700-800 | Strong (IR) |

Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak would be observed. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Aromatic sulfonyl compounds are known to undergo rearrangement and lose sulfur dioxide (-SO₂, M-64). nih.govresearchgate.net Therefore, key fragments for this molecule would be expected from the loss of these functional groups.

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are powerful computational methods used to predict molecular properties. chemrxiv.orgaps.org These calculations optimize the molecular geometry and provide insights into the electronic structure, including the distribution of electron density and the energies of molecular orbitals.

For this compound, DFT calculations (e.g., using the B3LYP functional) would be employed to determine the lowest energy conformation, bond lengths, and bond angles. The calculations would confirm the significant electron-withdrawing effects of the chloro and fluorosulfonyl substituents. This is visualized through the Molecular Electrostatic Potential (MEP) map, which would show a region of high positive potential (electron deficiency) around the aromatic ring and the sulfonyl group, and regions of negative potential (electron richness) around the oxygen atoms.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The strong electron-withdrawing groups would be expected to lower the energies of both the HOMO and LUMO, increasing the molecule's electron affinity and suggesting its potential role as an electrophile in reactions.

| Computational Method | Predicted Property | Expected Outcome for this compound |

|---|---|---|

| DFT/HF Geometry Optimization | Conformation | Planar or near-planar benzene ring. Analysis of rotational barriers for -COOH and -SO₂F groups. |

| Bond Lengths/Angles | Calculated values consistent with substituted aromatic systems. | |

| DFT Electronic Properties | HOMO-LUMO Gap | A relatively large energy gap, indicating high kinetic stability. Energies lowered by electron-withdrawing groups. |

| Molecular Electrostatic Potential (MEP) | Positive potential on the aromatic ring; negative potential localized on oxygen atoms. | |

| Mulliken Charges | Significant positive charge on sulfur and carbonyl carbon; negative charges on oxygen, fluorine, and chlorine atoms. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are computational techniques that model the behavior of atoms and molecules over time. nih.gov MD simulations are particularly useful for conformational analysis, providing insight into the flexibility of a molecule and the relative stability of its different spatial arrangements (conformers). unimi.itresearchgate.net

For this compound, MD simulations could be used to explore the rotational dynamics of the C-C bond connecting the carboxylic acid group and the C-S bond of the fluorosulfonyl group. ucl.ac.uk These simulations would reveal the preferred orientations of these functional groups relative to the benzene ring and the energy barriers for their rotation. This analysis is crucial for understanding how the molecule might interact with other molecules, such as solvent or biological targets. Furthermore, simulations in different solvents could predict how intermolecular interactions, like hydrogen bonding, influence the conformational landscape and the potential for self-association into dimers, a common feature of carboxylic acids. acs.org

Structure-Property Relationship Studies in Fluorosulfonylbenzoic Acids

Structure-property or structure-activity relationship (SAR) studies aim to understand how a molecule's chemical structure influences its physical, chemical, and biological properties. youtube.com For the family of fluorosulfonylbenzoic acids, the nature and position of substituents on the benzene ring are critical determinants of their properties. nih.gov

In this compound, both the chloro and fluorosulfonyl groups are powerful electron-withdrawing groups due to their high electronegativity and inductive/resonance effects. This has a profound impact on the properties of the carboxylic acid functional group.

The primary effect is a significant increase in acidity (a decrease in pKa) compared to unsubstituted benzoic acid. The electron-withdrawing substituents stabilize the carboxylate anion formed upon deprotonation by delocalizing its negative charge, thus making the proton more easily donated. The position of these groups is also important; the meta-position of the fluorosulfonyl group and the para-position of the chloro group (relative to each other) create a strong cumulative electron-withdrawing effect on the entire aromatic system, enhancing this acidity. This relationship is a classic example of how electronic effects can be tuned to modify the chemical properties of a molecule. iomcworld.com

Applications of 4 Chloro 3 Fluorosulfonylbenzoic Acid in Specialized Chemical and Biochemical Research

Utilization as a Versatile Chemical Intermediate in Organic Synthesis

4-Chloro-3-fluorosulfonylbenzoic acid is a trifunctional molecule featuring a carboxylic acid, a sulfonyl fluoride (B91410), and a chloro-substituent on a benzene (B151609) ring. This unique combination of reactive sites makes it a valuable and versatile intermediate in organic synthesis, providing a foundational structure for the construction of more complex molecules and functional materials.

Scaffolds for Complex Molecule Construction

The distinct reactivity of the functional groups in this compound allows for its use as a scaffold in the synthesis of a variety of complex molecules, including biologically active compounds. While direct examples of the use of this compound are not extensively documented in publicly available literature, the application of structurally similar compounds, such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid, in the synthesis of bioactive molecules provides a strong indication of its potential. For instance, the latter has been utilized as a starting material for the synthesis of novel valine-derived compounds, including N-acyl-α-amino acids and 1,3-oxazol-5(4H)-ones, which have demonstrated antimicrobial activity. mdpi.comnih.gov This suggests that this compound could similarly serve as a foundational element in the development of new therapeutic agents and other complex organic molecules. The reactivity of the sulfonyl fluoride and carboxylic acid groups allows for sequential or orthogonal reactions to build molecular complexity.

Building Blocks for Functional Materials (e.g., Polymers, Semiconductors)

Role in Catalysis Research

The application of this compound in catalysis is an emerging area of research. Its structure suggests potential utility in both homogeneous and heterogeneous catalysis, either as a ligand precursor or as a component of a catalytic system.

Homogeneous Catalysis and Organocatalysis

In the realm of homogeneous catalysis, phosphorus(III) ligands play a crucial role. doi.org While there is no direct evidence of this compound being used as a ligand, its derivatives could potentially be synthesized to create novel ligands for metal-catalyzed reactions. The electronic properties of the chloro and fluorosulfonyl substituents could modulate the catalytic activity of the metal center. Furthermore, the principles of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, could potentially find an application for this compound or its derivatives, although specific research in this area is yet to be published.

Polymerization Catalysis, including Living Radical Polymerizations

The field of controlled/living radical polymerization has revolutionized the synthesis of well-defined polymers. nih.govsigmaaldrich.com While this compound itself is not a direct catalyst for these processes, it could be incorporated into initiator or chain transfer agent molecules. The functional groups present on the aromatic ring could be preserved in the resulting polymer, imparting specific functionalities along the polymer chain. This approach allows for the synthesis of functional polymers with controlled molecular weight and narrow polydispersity, which are desirable for a wide range of applications.

Development of Chemical Probes for Proteomic and Biochemical Studies

The sulfonyl fluoride moiety of this compound is a key feature that makes it a highly promising candidate for the development of chemical probes for proteomic and biochemical research. Arylfluorosulfates and sulfonyl fluorides are known to act as latent electrophiles that can selectively label specific amino acid residues in proteins, such as tyrosine and lysine. nih.gov This covalent labeling allows for the identification and characterization of protein function and activity.

Chemical proteomics relies on the use of such probes to investigate small molecule-protein interactions within complex biological systems. nih.govnih.gov These probes can be used for a variety of applications, including drug target discovery, mapping of protein modifications, and dynamic evaluation of enzyme activities. The covalent nature of the interaction between the sulfonyl fluoride and the protein target provides a stable linkage that facilitates downstream analysis. nih.govrsc.orgchimia.ch

While direct studies employing this compound as a proteomic probe are not yet widely reported, the established reactivity of the sulfonyl fluoride group in similar molecules strongly supports its potential in this area. nih.gov The chloro and carboxylic acid functionalities could be further modified to attach reporter tags, such as fluorophores or biotin, to facilitate the detection and isolation of labeled proteins.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | N/A | C₇H₄ClFO₄S | 238.62 | Trifunctional: carboxylic acid, sulfonyl fluoride, chloro-substituent |

| 4-Chloro-3-chlorosulfonylbenzoic acid | 2494-79-3 | C₇H₄Cl₂O₄S | 255.08 | Intermediate in diuretic synthesis sigmaaldrich.com |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | 1012-34-6 | C₁₃H₉ClO₄S | 300.73 | Used in synthesis of bioactive compounds mdpi.comnih.gov |

| 4-Chloro-5-sulfamoylbenzoic acid | 1205-30-7 | C₇H₆ClNO₄S | 235.65 | Diuretic agent nih.govsigmaaldrich.comsigmaaldrich.com |

| 4-chloro-5-chlorosulfonyl salicylic acid | N/A | C₇H₄Cl₂O₅S | 271.08 | Derivative of salicylic acid, diuretic agent mdpi.com |

Design of Enzyme Inhibitors and Probing Biochemical Pathways

This compound serves as a valuable scaffold in the design of specialized chemical probes for studying enzyme function and biochemical pathways. Its structure is uniquely suited for this purpose, featuring a benzoic acid group that can be modified for specific enzyme recognition and a fluorosulfonyl group that acts as a reactive "warhead" for covalent modification. The sulfonyl fluoride moiety possesses a favorable balance of aqueous stability and reactivity, allowing it to form stable, covalent bonds with nucleophilic amino acid residues within an enzyme's active site. rsc.org This characteristic is central to its application in both mechanism-based inhibition studies and the development of strategies for identifying and validating new therapeutic targets. rsc.org

Mechanism-Based Enzyme Inhibition Studies

The primary mechanism by which this compound and its derivatives inhibit enzymes is through irreversible, covalent modification. The key to this function is the sulfonyl fluoride (-SO₂F) group. This electrophilic "warhead" is relatively stable in aqueous environments but can be potently reactive when precisely positioned within the active site of a target enzyme. rsc.org

The inhibition process occurs when a nucleophilic amino acid side chain in the enzyme's active site attacks the sulfur atom of the sulfonyl fluoride. This attack displaces the fluoride ion, which is a good leaving group, and forms a stable sulfonyl-enzyme conjugate. This covalent bond permanently deactivates the enzyme. semanticscholar.org The reactivity of sulfonyl fluorides is not limited to a single amino acid; they are known to target a range of important nucleophiles, making them versatile tools for probing enzyme mechanisms. rsc.orgjenabioscience.com

Targeted Amino Acid Residues:

Serine: Commonly targeted in serine proteases and hydrolases. rsc.org

Threonine: Another hydroxyl-containing residue susceptible to sulfonylation. rsc.org

Tyrosine: The phenolic hydroxyl group can be a target. acs.org

Lysine: The primary amine of the lysine side chain can react with the sulfonyl fluoride. acs.orgnih.gov

Histidine: The imidazole side chain also possesses nucleophilic character. acs.orgtandfonline.com

This covalent and often irreversible inhibition is particularly useful for studying enzyme function. semanticscholar.org By permanently disabling a specific enzyme, researchers can investigate the downstream consequences of its absence in complex biological systems, helping to elucidate its role in various biochemical pathways. For instance, derivatives of sulfonyl fluorides have been successfully used to create potent and selective inhibitors for enzymes like human neutrophil elastase, a serine protease implicated in inflammatory diseases. nih.gov

Target Identification and Validation Strategies Employing Derivatives

Beyond simply inhibiting known enzymes, derivatives of this compound are powerful tools for discovering and validating new drug targets. This is often accomplished through a chemical proteomics approach known as activity-based protein profiling (ABPP). rsc.org

In this strategy, the this compound core is modified to create a more complex chemical probe. These probes typically contain three key elements:

A recognition element: A molecular scaffold designed to bind to a specific family of enzymes (e.g., kinases, hydrolases). researchgate.net

A reactive group (the warhead): The sulfonyl fluoride, which covalently links the probe to its target enzyme. rsc.org

A reporter tag: A fluorescent dye or a biotin molecule that allows for the detection, isolation, and identification of the enzyme-probe conjugate. rsc.org

Researchers can introduce these probes into live cells or cell lysates. The probe will bind to and covalently label its target enzymes. The reporter tag then enables the labeled proteins to be visualized via fluorescence imaging or isolated for identification by mass spectrometry. nih.govrsc.org This process allows for a broad screening of the "ligandable proteome," identifying all the proteins in a complex mixture that interact with the probe. tandfonline.com

For example, sulfonyl fluoride probes based on kinase inhibitor scaffolds have been designed to covalently label a conserved lysine in the ATP binding site of a wide range of kinases. nih.gov By using these probes in competition experiments with a potential drug candidate, researchers can quantify which kinases the drug engages with inside a living cell, thus validating its targets and revealing potential off-targets. nih.gov This provides crucial information for drug development, confirming that a compound interacts with its intended target and helping to predict potential side effects. acs.org

Mechanistic Investigations of Reactions Involving 4 Chloro 3 Fluorosulfonylbenzoic Acid

Elucidation of Reaction Pathways for Functional Group Transformations

The chemical reactivity of 4-Chloro-3-fluorosulfonylbenzoic acid is dictated by its three principal functional groups: the carboxylic acid, the aromatic ring substituted with a chlorine atom, and the fluorosulfonyl group. Mechanistic pathways for transformations of this compound involve reactions characteristic of each of these moieties.

The carboxylic acid group can undergo typical reactions such as esterification or conversion to an amide. For example, reaction with an alcohol under acidic conditions would proceed through protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the corresponding ester.

The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the chloro, carboxyl, and fluorosulfonyl substituents. However, reactions are still possible under forcing conditions. Conversely, the ring is activated for nucleophilic aromatic substitution, where a strong nucleophile could potentially displace the chloride ion.

The sulfonyl fluoride (B91410) group is a key reactive center, acting as a potent electrophile. It is susceptible to nucleophilic attack at the sulfur atom. This reactivity is central to its use as a chemical probe and enzyme inhibitor. The reaction mechanism involves the addition of a nucleophile to the sulfur atom, forming a transient pentacoordinate intermediate, followed by the departure of the fluoride ion, which is a good leaving group. This process, known as Sulfonyl Fluoride Exchange (SuFEx) chemistry, allows for the covalent linkage of the sulfonyl group to a wide range of nucleophiles. For instance, reaction with amines or phenols can yield sulfonamides or sulfonate esters, respectively. The pathways for such transformations are highly modular and efficient. researchgate.net

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻) | Ether (Displacement of Cl) |

| Sulfonyl Fluoride | Nucleophilic Substitution (SuFEx) | Amine (R-NH₂) | Sulfonamide |

| Sulfonyl Fluoride | Nucleophilic Substitution (SuFEx) | Phenol (Ar-OH) | Sulfonate Ester |

| Sulfonyl Fluoride | Hydrolysis | Water/Base | Sulfonic Acid |

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative insight into the reaction processes involving this compound. While specific kinetic data for this exact molecule is sparse in the literature, analogies can be drawn from studies on similar structures, such as benzoic acid and fluorosulfuric acid.

Kinetics: The kinetics of reactions involving the benzoic acid portion can be approximated by studies on benzoic acid itself. For example, the reaction of benzoic acid with hydroxyl (•OH) radicals in the atmosphere has been studied, revealing that addition reactions have lower potential barriers than hydrogen abstraction reactions. The total reaction rate constant for •OH radicals with benzoic acid in atmospheric water droplets at 298.15 K has been calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per second. rsc.org Such radical-initiated reactions are relevant for understanding the atmospheric degradation pathways of the compound.

| Reactant | Radical Species | Reaction Type | Calculated Rate Constant (298.15 K) |

| Benzoic Acid | •OH | Addition/Abstraction | 2.35 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ rsc.org |

| Benzoic Acid | NO₃ | Addition/Abstraction | Slower than •OH reaction rsc.org |

| Benzoic Acid | SO₄⁻ | Addition/Abstraction | Slower than •OH reaction rsc.org |

Thermodynamics: The thermodynamic stability of the functional groups influences their reactivity. The sulfonyl fluoride moiety is of particular interest. Studies on the heat of formation of fluorosulphuric acid (HSO₃F) provide insight into the stability of the S-F bond. The heat of formation for HSO₃F was determined to be -189.4 ± 0.6 kcal/mole at 25°C. rsc.org This high negative value indicates considerable thermodynamic stability. However, the S-F bond is kinetically reactive towards nucleophiles, making the sulfonyl fluoride group an effective electrophile for covalent bond formation. The reaction of the sulfonyl fluoride with a nucleophile is generally thermodynamically favorable due to the formation of a strong bond between sulfur and the nucleophile (e.g., S-O or S-N) and the stability of the released fluoride ion.

Mechanistic Aspects of Enzyme Inhibition by Fluorosulfonyl Analogues

Aryl sulfonyl fluorides, including analogues of this compound, are well-established as mechanism-based irreversible inhibitors for a variety of enzymes, particularly serine proteases and other hydrolases. nih.govresearchgate.net The mechanism of inhibition hinges on the high electrophilicity of the sulfur atom in the sulfonyl fluoride group, which acts as a "warhead" that covalently modifies a nucleophilic amino acid residue in the enzyme's active site. nih.gov

The key steps in the inhibition mechanism are:

Binding: The inhibitor first binds to the enzyme's active site, with its structure mimicking the enzyme's natural substrate. The orientation is guided by non-covalent interactions between the inhibitor's scaffold (the chlorobenzoic acid portion) and the enzyme's binding pocket.

Nucleophilic Attack: A nucleophilic residue in the active site, typically the hydroxyl group of a serine or tyrosine residue, performs a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl fluoride group. nih.gov

Covalent Adduct Formation: This attack leads to the formation of a stable, covalent sulfonyl-enzyme bond (a sulfonate ester). The fluoride ion is displaced in this process.

Irreversible Inactivation: The formation of this covalent adduct is essentially irreversible under physiological conditions, leading to the permanent inactivation of the enzyme molecule. nih.gov

This strategy of using a sulfonyl fluoride electrophile has been successfully employed to target specific serine or tyrosine residues, even non-catalytic ones, within an enzyme's active site. nih.gov The small size and high electronegativity of the fluorine atom make the sulfonyl fluoride an ideal group for this purpose, as it renders the sulfur atom highly susceptible to nucleophilic attack while often being stable enough to avoid non-specific reactions before reaching the target site. nih.govresearchgate.net

| Step | Mechanistic Event | Key Residue/Group | Result |

| 1 | Non-covalent Binding | Enzyme Active Site Pocket | Formation of Enzyme-Inhibitor (EI) Complex |

| 2 | Nucleophilic Attack | Serine/Tyrosine Hydroxyl | Attack on Sulfonyl Fluoride Sulfur Atom |

| 3 | Covalent Bond Formation | Fluoride Ion | Displacement of F⁻ and formation of a stable Sulfonate Ester linkage |

| 4 | Enzyme Inactivation | Covalently Modified Enzyme | Irreversible loss of catalytic activity |

Potential Environmental Fate and Degradation Mechanisms of Related Sulfonyl Compounds

The environmental fate of this compound is influenced by the persistence and degradation pathways of its structural components: a chlorinated aromatic ring and a sulfonyl group.

Biodegradation: Aromatic compounds containing sulfonyl groups are often resistant to biodegradation. The negatively charged sulfonyl group can impede the transport of the molecule across bacterial membranes, suppressing microbial degradation. researchgate.net The presence of sulfonate groups on aromatic rings can render such compounds inhibitory to microbial growth, making their aerobic breakdown difficult. researchgate.net Similarly, the chloro-substituent contributes to the molecule's recalcitrance. Organochlorine compounds are known for their environmental persistence and tendency to bioaccumulate. nih.gov Therefore, it is anticipated that the biodegradation of this compound in soil and water would be a slow process, likely requiring specialized microbial communities that have adapted to metabolize such halogenated and sulfonated xenobiotics. nih.govmdpi.com

Degradation Pathways: Potential degradation would likely proceed via initial attacks on the aromatic ring. Microorganisms that degrade aromatic compounds typically employ oxygenases to hydroxylate the ring, leading to ring cleavage and subsequent metabolism through central carbon pathways. nih.gov The sulfonyl group might be removed through desulfonation reactions, which can be a rate-limiting step. Another potential, non-biological degradation pathway is mechanochemical degradation, where mechanical energy is used to induce chemical reactions with reducing agents, which has been shown to be effective for some aromatic sulfonic acids. nih.govresearchgate.net

Persistence: The combination of a halogen and a sulfonyl group suggests that the compound would have a significant environmental persistence. For comparison, some sulfonated surfactants can have half-lives in soil ranging from 9 to over 25 days, with degradation rates highly dependent on local microbial and environmental conditions. mdpi.com Given the added stability from the chloro-substituent, the half-life of this compound could be considerably longer. The combined effects of strong sorption to soil organic matter and slow biodegradation could lead to its accumulation in the top layers of soil. researchgate.net

| Factor | Influence on Environmental Fate | Anticipated Outcome |

| Sulfonyl Group | Inhibits microbial uptake and growth researchgate.net | Slow biodegradation |

| Chloro Substituent | Increases recalcitrance and toxicity nih.gov | High persistence in the environment |

| Aromatic Ring | Substrate for microbial oxygenases nih.gov | Potential for eventual, slow ring cleavage |

| Sorption | Binds to soil organic carbon researchgate.net | Reduced mobility, potential for accumulation in soil |

Future Perspectives and Emerging Research Avenues for 4 Chloro 3 Fluorosulfonylbenzoic Acid

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The future synthesis of 4-Chloro-3-fluorosulfonylbenzoic acid is expected to be heavily influenced by the principles of green chemistry, aiming to develop safer, more efficient, and environmentally benign processes. sciencedaily.comosaka-u.ac.jp Traditional methods for producing sulfonyl fluorides often involve harsh reagents and challenging conditions. acs.org However, recent advancements in synthetic chemistry are paving the way for more sustainable alternatives.

One promising approach is the use of potassium fluoride (B91410) (KF) as a mild and readily available fluorine source, which can be used in the synthesis of sulfonyl fluorides from thiols or disulfides, generating non-toxic byproducts like NaCl and KCl. sciencedaily.comosaka-u.ac.jpacs.org This method aligns with the goals of green chemistry by minimizing waste and environmental impact. osaka-u.ac.jpasiaresearchnews.com Another innovative and sustainable strategy is the use of metal-free organophotocatalysis. x-mol.netresearchgate.net This technique can facilitate the synthesis of arylsulfonyl fluorides from aryl diazonium salts under mild conditions, utilizing visible light as a renewable energy source. x-mol.netresearchgate.net The development of one-pot syntheses and continuous-flow processes are also anticipated to enhance the efficiency and scalability of producing functionalized benzoic acids, reducing the need for intermediate purification steps and minimizing solvent usage. mdpi.combeilstein-journals.org

| Synthetic Approach | Key Features | Potential Advantages for Sustainability |

|---|---|---|

| Use of Potassium Fluoride (KF) | Mild fluorinating agent, readily available. | Avoids highly toxic and difficult-to-handle reagents, produces non-toxic byproducts. sciencedaily.comosaka-u.ac.jpacs.org |

| Organophotocatalysis | Metal-free, utilizes visible light. | Reduces reliance on heavy metal catalysts, uses a renewable energy source. x-mol.netresearchgate.net |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Reduces solvent waste and energy consumption from purification steps. researchgate.net |

| Continuous-Flow Chemistry | Automated and continuous reaction process. | Improved safety, efficiency, and scalability; precise control over reaction parameters. beilstein-journals.org |

Advanced Applications in Targeted Molecular Design

The fluorosulfonyl group of this compound is a key feature that opens up significant opportunities in targeted molecular design, particularly in the development of covalent inhibitors and chemical probes. rsc.org Sulfonyl fluorides are considered "privileged warheads" in chemical biology due to their unique balance of stability and reactivity. rsc.orgnih.gov Unlike many other electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine. rsc.orgnih.govmdpi.com This expanded targeting scope provides a significant advantage in drug discovery, as it allows for the design of inhibitors for proteins that may lack a reactive cysteine in their binding sites. acs.org

The future will likely see the rational design of this compound derivatives as covalent inhibitors for a variety of protein targets implicated in disease. nih.govacs.org Structure-based design will be instrumental in positioning the sulfonyl fluoride moiety to react with specific, functionally important residues within a protein's active or allosteric site. nih.gov This targeted covalent modification can lead to inhibitors with high potency and prolonged duration of action. nih.govwuxiapptec.com Furthermore, the carboxylic acid group on the molecule can be used as a handle for further chemical modification, allowing for the attachment of different pharmacophores to fine-tune the selectivity and pharmacokinetic properties of the resulting drug candidates.

| Application Area | Role of the Fluorosulfonyl Group | Potential Impact |

|---|---|---|

| Covalent Enzyme Inhibition | Acts as a reactive "warhead" to form a stable covalent bond with the target protein. rsc.org | Development of highly potent and selective drugs with prolonged therapeutic effects. nih.govwuxiapptec.com |

| Targeted Protein Modification | Can be directed to react with specific amino acid residues (Tyr, Lys, Ser, etc.). nih.govmdpi.com | Enables the study of protein function and the development of novel therapeutic strategies. nih.gov |

| Chemical Probe Development | Allows for the attachment of reporter tags (e.g., alkynes for click chemistry) to proteins. nih.govacs.org | Facilitates target identification, validation, and the study of cellular processes. rsc.org |

Integration with High-Throughput Screening and Automation in Chemical Discovery

The amenability of the sulfonyl fluoride group to "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, positions this compound as an ideal building block for high-throughput screening (HTS) and automated synthesis platforms. nih.govsigmaaldrich.com SuFEx provides a reliable and efficient method for rapidly creating large libraries of diverse compounds from a common scaffold. thieme-connect.comacs.orgresearchgate.net

Future research will likely involve the use of automated synthesizers to generate extensive libraries of derivatives of this compound. oxfordglobal.comyoutube.com By varying the substituents on the aromatic ring or modifying the carboxylic acid group, a vast chemical space can be explored. nih.gov These libraries can then be subjected to HTS to identify hit compounds with desired biological activities. jk-sci.com The integration of miniaturized synthesis, robotics, and direct biological evaluation will significantly accelerate the early stages of drug discovery. acs.orgjk-sci.com This high-throughput approach, powered by the robust and versatile SuFEx reaction, will enable the rapid identification of lead compounds for a wide range of therapeutic targets. nih.govresearchgate.net

Interdisciplinary Research with Materials Science and Chemical Biology

The unique properties of this compound also open up exciting avenues for interdisciplinary research, particularly at the interface of materials science and chemical biology. The SuFEx reaction, which is central to the reactivity of the sulfonyl fluoride group, has found applications in the synthesis of novel polymers and functional materials. thieme-connect.comccspublishing.org.cn

In materials science, derivatives of this compound could be explored as monomers for the creation of advanced polymers with tailored properties. The robust nature of the sulfur-fluorine bond and its selective reactivity could be harnessed to create cross-linked materials or to functionalize surfaces. sigmaaldrich.com

In the realm of chemical biology, the compound and its derivatives are expected to be increasingly used as versatile chemical probes. rsc.orgjenabioscience.com By attaching fluorescent dyes or other reporter molecules to the carboxylic acid handle, researchers can create probes that can covalently label specific proteins within a complex cellular environment. nih.govresearchgate.netnih.gov These probes are invaluable tools for studying protein function, localization, and interactions, thereby providing deeper insights into biological processes. nih.gov The ability of sulfonyl fluorides to target a range of amino acid residues makes them particularly useful for labeling proteins that are not amenable to traditional cysteine-focused probes. enamine.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.